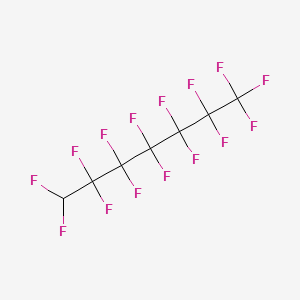

1h-Perfluoroheptane

Descripción general

Descripción

It is a clear liquid at room temperature and is known for its hydrophobic (water-insoluble) and oleophobic (oil-insoluble) properties . This compound is often used in various industrial and scientific applications due to its unique chemical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Perfluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the replacement of hydrogen atoms in heptane with fluorine atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete fluorination of heptane and to minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Perfluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace fluorine atoms with hydroxyl groups.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce other functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce heptanol derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1H-Perfluoroheptane is primarily utilized in scientific research for its ability to act as a solvent and a medium for various chemical reactions. Its properties allow it to dissolve gases more effectively than water, making it valuable in studies involving gas solubility and transport.

Gas Dissolution Studies

Due to its high capacity for dissolving gases, this compound is often employed in experiments aimed at improving the oxygenation of cell cultures. This application is crucial in biotechnological processes where oxygen supply is limited, enhancing cell viability and productivity in cultures requiring aerobic conditions .

Environmental Monitoring

Research involving per- and polyfluoroalkyl substances (PFAS) has highlighted the role of this compound as a marker compound. Its stability allows for long-term monitoring of PFAS contamination in environmental samples, aiding in the assessment of pollution levels and their ecological impacts .

Cell Culture Enhancement

In biotechnology, this compound has been identified as a potential enhancer for cell culture systems. Its use in creating an interface between perfluorocarbon oil and aqueous media can significantly improve the growth conditions for sensitive cell types by minimizing mechanical damage during handling .

Drug Delivery Systems

The unique properties of this compound also make it a candidate for drug delivery applications. Its ability to encapsulate hydrophobic drugs while maintaining stability can improve the bioavailability of therapeutic agents .

Lubricants and Coatings

In industrial settings, this compound is explored for use in lubricants and protective coatings due to its non-reactive nature and resistance to thermal degradation. These properties make it suitable for applications in extreme environments where conventional lubricants may fail .

Firefighting Foams

The compound's effectiveness in creating stable foams has led to its consideration in firefighting applications, particularly in formulations designed to combat flammable liquid fires .

Case Study 1: Enhanced Cell Culture Oxygenation

A study demonstrated that using perfluorocarbons like this compound significantly increased oxygen solubility in cell cultures, leading to improved growth rates and yields compared to traditional methods . This finding supports the potential for scaling up biotechnological processes that rely on aerobic microorganisms.

Case Study 2: PFAS Environmental Impact Assessment

Research focusing on PFAS contamination utilized this compound as a reference compound to evaluate the persistence and mobility of other PFAS in groundwater samples. The results indicated that compounds with similar structures exhibited comparable environmental behavior, underscoring the importance of this compound in environmental toxicology studies .

Mecanismo De Acción

The mechanism of action of 1H-Perfluoroheptane is largely based on its chemical inertness and ability to dissolve gases. In medical applications, it facilitates oxygen delivery by dissolving and transporting oxygen molecules. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in biological studies .

Comparación Con Compuestos Similares

Perfluorohexane (C₆F₁₄): Similar in structure but with one less carbon atom.

Perfluorooctane (C₈F₁₈): Similar in structure but with one more carbon atom.

Perfluorodecalin (C₁₀F₁₈): A cyclic perfluorocarbon with different physical properties.

Uniqueness: 1H-Perfluoroheptane is unique due to its specific chain length and the presence of a single hydrogen atom, which can influence its reactivity and interactions compared to other perfluorocarbons .

Actividad Biológica

1H-Perfluoroheptane (C7F15H) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are known for their persistence in the environment and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicological profiles, immunotoxicity, bioaccumulation potential, and regulatory assessments.

Overview of this compound

This compound is characterized by a fully fluorinated carbon chain, which contributes to its chemical stability and resistance to degradation. As a PFAS compound, it is often used in industrial applications due to its non-reactive properties. However, concerns regarding its environmental persistence and potential health risks have prompted extensive research into its biological effects.

Toxicological Profile

The toxicological profile of this compound has not been extensively documented compared to other PFAS compounds like PFOA or PFOS. However, existing studies provide insights into its potential effects:

- Persistence : this compound is considered potentially persistent in the environment, with limited biodegradation and a long atmospheric half-life .

- Bioaccumulation : Experimental studies suggest that this compound does not significantly bioaccumulate in aquatic organisms, indicating a low potential for accumulation in food webs . This is supported by quantitative structure-activity relationship (QSAR) models predicting low bioaccumulation factors (BAFs) for this compound.

Immunotoxicity

Recent research has focused on the immunotoxic effects of PFAS compounds, including this compound. A systematic evaluation of 147 PFAS found that many exhibit immunosuppressive properties, although specific data on this compound remain limited .

Case Study: Immunotoxicity Screening

A study screened various PFAS, including this compound, across multiple human primary cell systems to assess their immunotoxic potential. The findings indicated that:

- Immunosuppressive Activity : Some PFAS demonstrated significant immunosuppressive effects when compared to established pharmacological immunosuppressants. The specific response profile of this compound requires further investigation to establish its risk level in human health contexts .

Regulatory Considerations

Regulatory bodies are increasingly scrutinizing PFAS due to their environmental and health implications. The UK Environment Agency has reviewed the environmental hazard and risk assessment of this compound as part of broader efforts to manage PFAS substances . Key findings include:

- Non-Toxic Classification : Based on current data, this compound does not meet the criteria for classification as toxic (T) under existing regulations.

- Environmental Risk : While it is not considered bioaccumulative in aquatic organisms, ongoing monitoring and assessment are recommended due to uncertainties regarding long-term exposure effects.

Comparative Analysis with Other PFAS Compounds

| Compound | Persistence | Bioaccumulation Potential | Immunotoxicity Evidence |

|---|---|---|---|

| This compound | High | Low | Limited |

| PFOA | Very High | Moderate | Strong |

| PFOS | Very High | High | Strong |

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVXKDQRIQMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CF2H, C7HF15 | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871634 | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-83-7, 27213-61-2 | |

| Record name | NSC 137876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pentadecafluoroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1H-perfluoroheptane formed in the environment?

A: this compound is not naturally occurring and is identified as a degradation product of certain perfluoroalkyl substances (PFAS). Specifically, research has observed this compound forming during the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH), a component of aqueous film-forming foams (AFFFs). This biotransformation was observed under both aerobic [] and nitrate-reducing conditions [] in soils contaminated with AFFF. Additionally, this compound was also detected during the thermal degradation of perfluorooctanoic acid (PFOA) under specific conditions involving high temperatures and the presence of water vapor [].

Q2: What are the potential implications of identifying this compound as a degradation product of PFAS like 8:2 FTOH and PFOA?

A2: The identification of this compound as a degradation product is crucial for understanding the fate of PFAS in the environment. It highlights that the degradation of these compounds can lead to the formation of previously unidentified products, potentially with their own toxicological profiles and environmental persistence. This finding emphasizes the need for comprehensive investigations into the full spectrum of PFAS degradation products to accurately assess the environmental and health risks associated with these compounds.

Q3: Are there any known methods to analyze and quantify this compound?

A: Researchers have successfully identified and characterized this compound using advanced analytical techniques. One study utilized liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect this compound during the investigation of 8:2 FTOH biotransformation in AFFF-impacted soils []. Another study employed collisionally induced dissociation mass spectrometry (CAD/MIKES) to study the fragmentation patterns and structural characteristics of ions generated from this compound []. These analytical methods are crucial for detecting and quantifying this compound in environmental and laboratory settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.